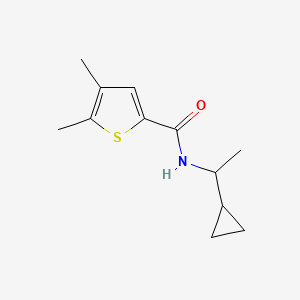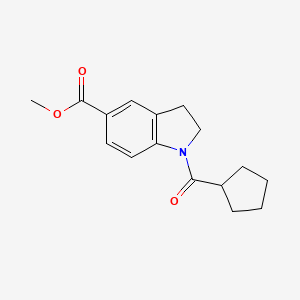
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide, also known as BMPC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyridine and benzoxazole, and it has been found to have interesting properties that make it useful for a variety of applications.
作用机制
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By modulating this receptor, N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide may be able to affect these processes and produce a variety of physiological effects.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to produce anxiolytic and antidepressant effects, as well as to enhance learning and memory. N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has also been found to have neuroprotective effects, and it may be useful for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it useful for studying the role of this receptor in cellular processes. Additionally, N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has been found to have a relatively low toxicity, which makes it safe for use in animal studies.
However, there are also some limitations to the use of N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide in lab experiments. This compound has a relatively short half-life, which means that it may not be effective for long-term studies. Additionally, the mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide is not fully understood, which makes it difficult to interpret the results of studies involving this compound.
未来方向
There are several future directions for research involving N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide. One area of interest is the development of new compounds that are based on N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide but have improved pharmacological properties. Another area of interest is the study of the sigma-1 receptor and its role in cellular processes, which may lead to the development of new treatments for a variety of diseases. Finally, there is a need for further studies to determine the safety and efficacy of N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide in humans, which may lead to the development of new treatments for neurodegenerative diseases.
合成方法
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminobenzoxazole to form N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide.
科学研究应用
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including cell survival, differentiation, and neurotransmitter release.
属性
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-17(13(18)10-5-4-8-15-9-10)14-16-11-6-2-3-7-12(11)19-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDIEAXZFQTWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2O1)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)






![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)


